

# Mass Spectrometry-Based Proteomics for Evaluating Osimertinib Dimesylate Target Engagement

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## Compound of Interest

Compound Name: *Osimertinib dimesylate*

Cat. No.: *B3028446*

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## Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Osimertinib (AZD9291) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including the T790M resistance mutation.[1][2] Understanding the direct interaction of Osimertinib with its intended target, EGFR, as well as its broader effects on cellular signaling pathways and potential off-targets is crucial for optimizing its therapeutic use and overcoming resistance. Mass spectrometry (MS)-based proteomics has emerged as a powerful suite of technologies to comprehensively assess drug-target engagement, elucidate mechanisms of action, and identify biomarkers of response and resistance.[3][4]

This document provides detailed application notes and protocols for utilizing various MS-based proteomics strategies to study the target engagement of **Osimertinib dimesylate**. These methodologies include phosphoproteomics for analyzing signaling pathway modulation, chemical proteomics for identifying direct and off-targets, and the Cellular Thermal Shift Assay (CETSA) for confirming target binding in a cellular context.

# I. On-Target Engagement and Signaling Pathway Analysis: Phosphoproteomics

Phosphoproteomics is a key tool for investigating the functional consequences of EGFR inhibition by Osimertinib. By quantifying changes in protein phosphorylation, researchers can map the downstream signaling cascades affected by the drug, confirming on-target activity and identifying potential resistance mechanisms.[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Quantitative Phosphoproteomics Data Summary

The following tables summarize representative quantitative phosphoproteomics data from studies investigating the effects of Osimertinib on NSCLC cell lines.

Table 1: Significantly Altered Phosphorylation Sites in EGFR Signaling Pathway Upon Osimertinib Treatment

Protein	Phosphosite	Fold Change (Osimertinib vs. Control)	Putative Function
EGFR	Y1068	-3.5	Grb2 binding, MAPK pathway activation
EGFR	Y1173	-4.2	Shc/Grb2 binding, PI3K/AKT pathway activation
GAB1	Y373	-2.8	PI3K/AKT pathway activation
mTOR	S2481	-2.1	mTORC1 activity, protein synthesis
BRAF	S365	+1.8	Inhibitory phosphorylation

Data is representative and compiled from multiple sources for illustrative purposes.[\[8\]](#)

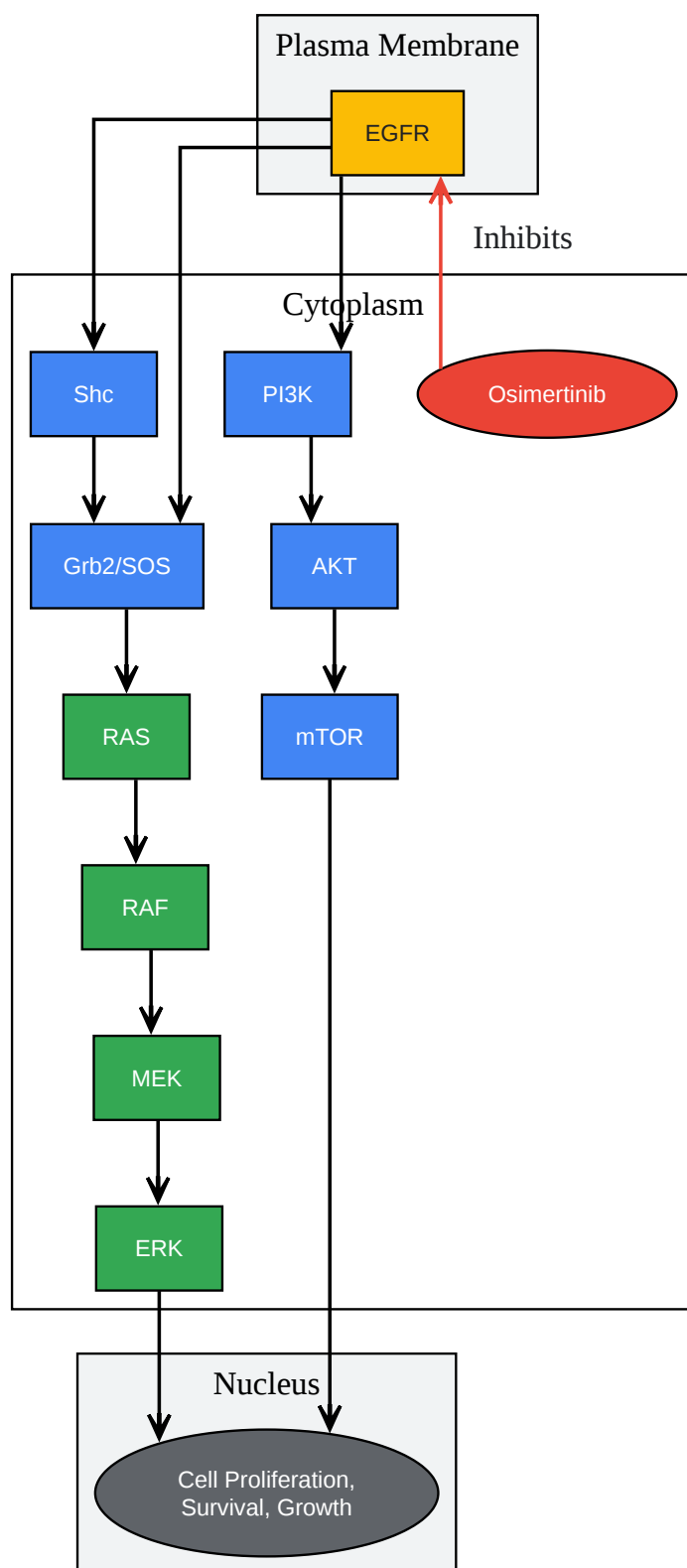
Table 2: Upregulated Phosphoproteins in Osimertinib-Resistant Cells

Protein	Phosphorylation Site	Fold Change (Resistant vs. Sensitive)	Potential Role in Resistance
FAK	Multiple	+2.5	Activation of alternative survival pathways
Src	Multiple	+2.2	Activation of alternative survival pathways
PAK2	Multiple	+2.0	$\beta$ -catenin signaling, cancer stemness
$\beta$ -catenin	S552	+1.8	Increased stability and activation

Data is representative and compiled from multiple sources for illustrative purposes.[\[7\]](#)[\[9\]](#)

## Signaling Pathway Diagram

The following diagram illustrates the EGFR signaling pathway and the points of inhibition by Osimertinib.



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Caption: EGFR signaling pathway inhibited by Osimertinib.

## Experimental Protocol: Quantitative Phosphoproteomics (DIA-MS)

This protocol outlines a general workflow for data-independent acquisition mass spectrometry (DIA-MS) to analyze phosphoproteome changes in response to Osimertinib.[8]

### 1. Cell Culture and Treatment:

- Culture NSCLC cells (e.g., PC-9, H1975) to 70-80% confluency.
- Treat cells with **Osimertinib dimesylate** at the desired concentration and time points (e.g., 100 nM for 6 hours). Include a vehicle control (e.g., DMSO).
- Harvest cells by scraping, wash with ice-cold PBS, and pellet by centrifugation.

### 2. Protein Extraction and Digestion:

- Lyse cell pellets in a urea-based lysis buffer supplemented with phosphatase and protease inhibitors.
- Determine protein concentration using a BCA assay.
- Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).
- Digest proteins with Trypsin/Lys-C overnight at 37°C.

### 3. Phosphopeptide Enrichment:

- Acidify the peptide solution with trifluoroacetic acid (TFA).
- Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
- Elute and dry the peptides.
- Enrich for phosphopeptides using a Fe-IMAC (Immobilized Metal Affinity Chromatography) kit according to the manufacturer's instructions.

#### 4. LC-MS/MS Analysis (DIA-MS):

- Resuspend the enriched phosphopeptides in a suitable solvent for LC-MS/MS.
- Analyze the samples on a high-resolution mass spectrometer (e.g., Q Exactive HF) coupled to a nano-flow HPLC system.
- Acquire data in DIA mode, using a method with predefined precursor isolation windows.

#### 5. Data Analysis:

- Process the raw DIA-MS data using specialized software (e.g., Spectronaut, DIA-NN).
- Use a spectral library generated from data-dependent acquisition (DDA) of a representative sample pool to identify and quantify phosphopeptides.
- Perform statistical analysis to identify significantly regulated phosphosites between Osimertinib-treated and control samples.

## II. Off-Target Profiling: Chemical Proteomics

Chemical proteomics methods, such as activity-based protein profiling (ABPP), are employed to identify the direct and off-target proteins of covalent inhibitors like Osimertinib. This is crucial for understanding the drug's full spectrum of biological activity and potential side effects.<sup>[10]</sup>

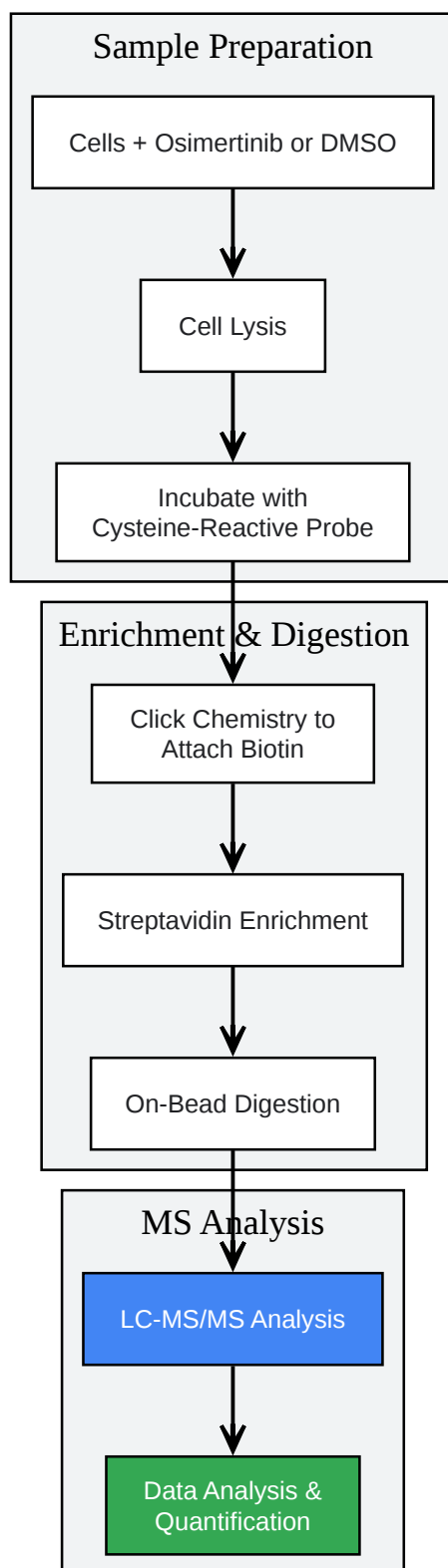
### Quantitative Off-Target Data Summary

Table 3: Potential Off-Targets of Osimertinib Identified by Chemical Proteomics

Protein	Protein Family	Cellular Location	Potential Implication
CTSC	Cysteine Protease	Lysosome	Immune-related serine protease activation
CTSH	Cysteine Protease	Lysosome	Protein processing
CTSL1	Cysteine Protease	Lysosome	Protein degradation
IFI30	Thiol Reductase	Lysosome	Antigen processing
JAK3	Kinase	Cytoplasm	Immune signaling
SRC	Kinase	Cytoplasm	Cell growth and survival

Data is representative and compiled from multiple sources for illustrative purposes.[10][11]

## Experimental Workflow Diagram



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Caption: Chemical proteomics workflow for off-target ID.



## Experimental Protocol: Activity-Based Protein Profiling (ABPP)

This protocol provides a general workflow for identifying covalent targets of Osimertinib using a competitive ABPP approach.

### 1. Cell Treatment and Lysis:

- Treat NSCLC cells with Osimertinib or vehicle (DMSO) for a specified time.
- Lyse the cells in a suitable buffer (e.g., PBS) by sonication.

### 2. Competitive Labeling:

- Treat the proteomes with a broad-spectrum, cysteine-reactive probe (e.g., iodoacetamide-alkyne) to label cysteines not occupied by Osimertinib.

### 3. Biotinylation and Enrichment:

- Perform a click chemistry reaction to attach a biotin tag to the alkyne-modified proteins.
- Enrich the biotinylated proteins using streptavidin-coated beads.

### 4. Protein Digestion and MS Analysis:

- Wash the beads extensively to remove non-specifically bound proteins.
- Perform on-bead digestion of the enriched proteins using trypsin.
- Analyze the resulting peptides by LC-MS/MS.

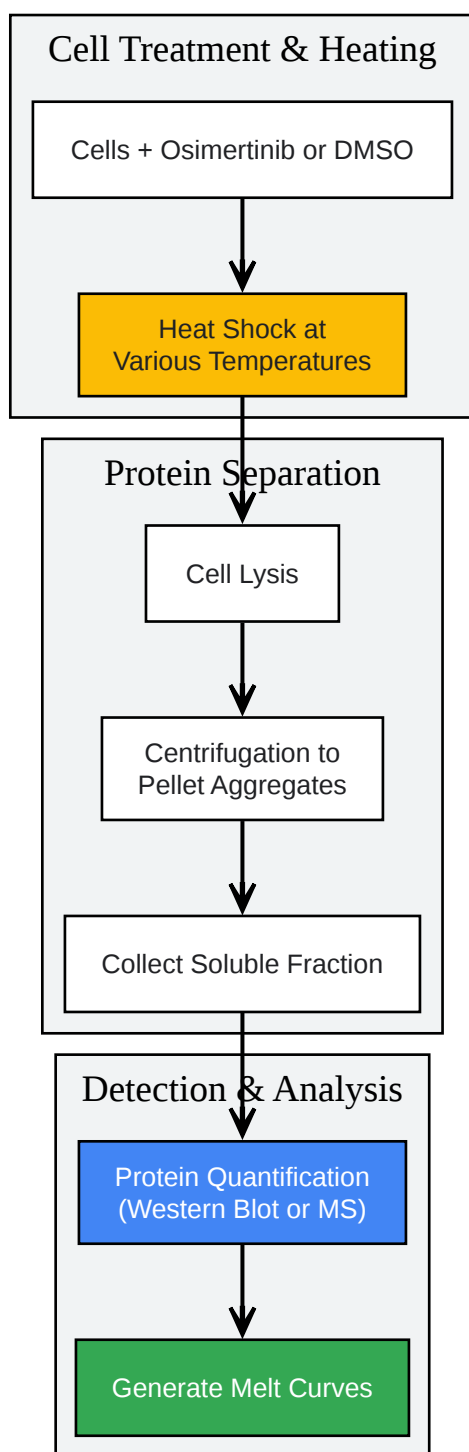
### 5. Data Analysis:

- Identify and quantify the enriched proteins.
- Proteins that show reduced abundance in the Osimertinib-treated sample compared to the control are considered potential targets.

### III. Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of a drug to its target protein in a cellular environment. The principle is that a protein becomes more thermally stable upon ligand binding.[\[12\]](#)[\[13\]](#)

#### CETSA Workflow Diagram



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Caption: CETSA experimental workflow.

## Experimental Protocol: CETSA Coupled with Mass Spectrometry

This protocol describes a CETSA experiment with a proteome-wide readout using mass spectrometry.[\[14\]](#)

### 1. Cell Treatment:

- Treat intact cells with Osimertinib or vehicle control.

### 2. Thermal Challenge:

- Aliquot the cell suspensions into PCR tubes.
- Heat the samples to a range of different temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
- Cool the samples to room temperature.

### 3. Protein Extraction:

- Lyse the cells by freeze-thaw cycles.
- Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by ultracentrifugation.

### 4. Sample Preparation for MS:

- Collect the supernatant.
- Prepare the protein samples for MS analysis as described in the phosphoproteomics protocol (reduction, alkylation, and digestion).
- Label the peptides with isobaric tags (e.g., TMT) for multiplexed quantification.

### 5. LC-MS/MS Analysis:

- Combine the labeled peptide samples and analyze by LC-MS/MS.

## 6. Data Analysis:

- Identify and quantify the relative abundance of each protein at each temperature.
- Plot the relative protein abundance as a function of temperature to generate "melting curves."
- A shift in the melting curve to a higher temperature for a protein in the Osimertinib-treated sample indicates direct target engagement.

## Conclusion

Mass spectrometry-based proteomics provides a multifaceted and powerful approach to comprehensively characterize the target engagement of **Osimertinib dimesylate**. By employing techniques such as phosphoproteomics, chemical proteomics, and CETSA, researchers can gain deep insights into the drug's on-target efficacy, downstream signaling effects, and off-target profile. The detailed protocols and data presented in this application note serve as a guide for scientists in academic and industrial settings to design and execute robust experiments to further our understanding of this important anti-cancer therapeutic.

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